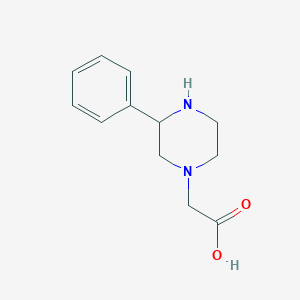
2-(3-Phenylpiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpiperazin-1-YL)acetic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpiperazin-1-YL)acetic acid typically involves the reaction of phenylpiperazine with chloroacetic acid under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
- Phenylpiperazine + Chloroacetic Acid → this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the compound into its corresponding alcohols or amines.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Phenylpiperazin-1-YL)acetic acid has several scientific research applications, including:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
- Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
- Industry : It is used in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 2-(3-Phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds:
- Piperazine : A parent compound with a similar structure but without the phenyl and acetic acid groups.
- Phenylpiperazine : Similar to 2-(3-Phenylpiperazin-1-YL)acetic acid but lacks the acetic acid moiety.
- 2-(4-Phenylpiperazin-1-YL)acetic acid : A structural isomer with the phenyl group attached to a different position on the piperazine ring .
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and an acetic acid moiety attached to a piperazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(3-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)9-14-7-6-13-11(8-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |
InChI Key |
VIHVTSWVUHMYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















